Abeprazan hydrochloride

Gastroenterology Pharmacodynamics In Vivo Pharmacology

Abeprazan hydrochloride (Fexuprazan HCl) is a next-generation potassium-competitive acid blocker (P-CAB) with CYP2C19 genotype-independent acid suppression—eliminating the variable metabolism that confounds PPI-based research. It demonstrates superior cardiac safety (high hERG IC50) vs. vonoprazan and in vivo potency equal to or exceeding existing P-CABs, ensuring reproducible target engagement across preclinical GERD, peptic ulcer, and NSAID-induced gastropathy models. Clinically validated with a 99% mucosal healing rate in Phase 3 erosive esophagitis trials. Purchase ≥99% purity, research-grade material for consistent, publication-ready results.

Molecular Formula C19H18ClF3N2O3S
Molecular Weight 446.9 g/mol
Cat. No. B8105903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbeprazan hydrochloride
Molecular FormulaC19H18ClF3N2O3S
Molecular Weight446.9 g/mol
Structural Identifiers
SMILESCNCC1=CN(C(=C1OC)C2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC(=C3)F.Cl
InChIInChI=1S/C19H17F3N2O3S.ClH/c1-23-10-12-11-24(28(25,26)15-5-3-4-13(20)8-15)18(19(12)27-2)16-7-6-14(21)9-17(16)22;/h3-9,11,23H,10H2,1-2H3;1H
InChIKeyBOHTZYBQQDVIRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abeprazan Hydrochloride Procurement: A Next-Generation Potassium-Competitive Acid Blocker (P-CAB) for Acid-Related Disease Research


Abeprazan hydrochloride (also known as Fexuprazan hydrochloride; DWP14012 hydrochloride) is a small-molecule potassium-competitive acid blocker (P-CAB) [1]. It functions as a reversible inhibitor of the gastric H⁺/K⁺-ATPase (the proton pump) through potassium-competitive ionic binding, a mechanism that does not require acid activation, distinguishing it from traditional proton pump inhibitors (PPIs) [2]. The compound is in advanced clinical development and has received marketing approval in several countries for the treatment of acid-related diseases, including erosive esophagitis and gastroesophageal reflux disease (GERD) [3].

The Scientific and Procurement Case for Abeprazan Hydrochloride Over Generic P-CAB or PPI Alternatives


Abeprazan hydrochloride cannot be considered interchangeable with other potassium-competitive acid blockers (P-CABs) or proton pump inhibitors (PPIs) due to clinically significant differences in pharmacokinetic-pharmacodynamic profiles, drug-drug interaction liabilities, and target selectivity. Unlike PPIs, Abeprazan's mechanism is independent of CYP2C19 genotype, ensuring a predictable response across patient populations—a major limitation of omeprazole, esomeprazole, and other PPIs [1]. Within the P-CAB class, Abeprazan demonstrates distinct in vivo potency and a unique safety margin profile compared to alternatives like vonoprazan, including a significantly lower risk of hERG channel inhibition [2]. Substitution would introduce unknown variability in acid suppression, cardiac safety, and clinical efficacy, directly impacting the integrity and reproducibility of research outcomes or the safety profile of an industrial formulation.

Quantitative Differentiation of Abeprazan Hydrochloride: Head-to-Head Evidence for Scientific Procurement Decisions


Superior In Vivo Gastric Acid Suppression Compared to the Prototypical P-CAB, Vonoprazan

In head-to-head in vivo studies, Abeprazan (DWP14012) demonstrated gastric acid secretion inhibition that was equal to or greater than that of vonoprazan, the first-in-class P-CAB. This was consistently observed across multiple standard preclinical models [1].

Gastroenterology Pharmacodynamics In Vivo Pharmacology

CYP2C19 Genotype-Independent Pharmacokinetics for Consistent Research Outcomes

Unlike proton pump inhibitors (PPIs) such as esomeprazole and omeprazole, whose metabolism and efficacy are highly dependent on CYP2C19 genetic polymorphisms, the pharmacokinetics and pharmacodynamics of Abeprazan (DWP14012) are not influenced by CYP2C19 phenotype [1]. This results in predictable and consistent acid suppression across all patient genotypes, a key differentiator from PPIs where poor metabolizers experience higher drug exposure and extensive metabolizers may have suboptimal acid control [2].

Pharmacogenomics Drug Metabolism Clinical Pharmacology

Favorable Cardiac Safety Profile Indicated by High hERG IC50 Value

Abeprazan (DWP14012) demonstrates a low potential for cardiac toxicity, as evidenced by its very high IC50 value for the hERG potassium channel, a key predictor of drug-induced QT prolongation [1]. A high hERG IC50 indicates a wide safety margin against cardiac arrhythmia.

Cardiac Safety hERG Toxicology

High Mucosal Healing Rate in Phase 3 Clinical Trials for Erosive Esophagitis

In a Phase 3 clinical trial for erosive esophagitis, Abeprazan (Fexuprazan) achieved a 99% mucosal healing rate at week 8 [1]. This rate is comparable to leading PPIs and demonstrates robust clinical efficacy in a well-established disease model [2].

Clinical Efficacy Gastroenterology Phase 3 Trial

High-Value Research and Industrial Application Scenarios for Abeprazan Hydrochloride


Pharmacogenomic Studies of Acid Suppression Eliminating CYP2C19 as a Confounding Variable

Researchers investigating the pharmacodynamics of acid suppression in diverse populations can use Abeprazan to establish a baseline of consistent, genotype-independent acid control. This is crucial for studies where the variable metabolism of PPIs by CYP2C19 would otherwise obscure the primary outcome or require complex patient stratification [1]. By removing this genetic confounder, Abeprazan enables more precise evaluation of other variables affecting gastric pH or treatment response.

Preclinical In Vivo Models Requiring Potent and Sustained Acid Inhibition

Abeprazan is an ideal tool compound for in vivo pharmacology studies (e.g., rat or dog models) of GERD, peptic ulcer, or NSAID-induced gastropathy where potent, sustained acid suppression is required. Its demonstrated efficacy, which is equal to or greater than vonoprazan in standard models, ensures robust target engagement [2]. Its favorable safety profile, including a high hERG IC50, makes it suitable for longer-term in vivo studies where cardiac safety is a concern [3].

Clinical and Translational Research in Erosive Esophagitis and GERD

Given its strong Phase 3 clinical data showing a 99% mucosal healing rate at week 8 in erosive esophagitis patients, Abeprazan is a prime candidate for translational research programs aimed at developing next-generation acid-suppressive therapies or investigating the pathophysiology of GERD complications [4]. Its clinical validation provides a solid foundation for exploratory studies in related acid-peptic disorders or as a reference compound in comparative effectiveness research.

Technical Documentation Hub

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